2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropane ring substituted with a 5-methoxypyridin-2-yl group and two fluorine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms and the methoxypyridinyl group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid: Shares a similar cyclopropane structure with fluorine substitutions but differs in the aromatic ring system.
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar in having the 5-methoxypyridin-2-yl group but differs in the acetic acid moiety instead of the cyclopropane ring.
Uniqueness
2,2-Difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a methoxypyridinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H9F2NO3 |
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Molecular Weight |
229.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO3/c1-16-6-2-3-7(13-4-6)9(8(14)15)5-10(9,11)12/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
RMAXHCFPPAHSJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2(F)F)C(=O)O |
Origin of Product |
United States |
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